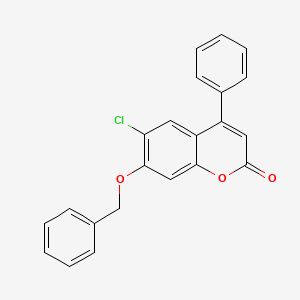

7-(benzyloxy)-6-chloro-4-phenyl-2H-chromen-2-one

Description

Significance of the Chromen-2-one Scaffold in Medicinal Chemistry

The chromen-2-one scaffold is considered a "privileged structure" in drug discovery. nih.gov This designation is attributed to its ability to bind to multiple biological targets with high affinity, making it a versatile template for the development of novel therapeutic agents. nih.gov The simple, rigid, and relatively planar structure of the coumarin (B35378) core allows for diverse substitutions at various positions, enabling chemists to fine-tune the molecule's pharmacological profile. nih.gov

The structural simplicity and synthetic accessibility of the chromen-2-one ring system have made it a focal point for extensive research. researchgate.net Modifications to the core structure can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its biological activity. researchgate.net This adaptability has allowed for the creation of large libraries of coumarin derivatives for screening against various diseases, leading to the identification of potent and selective agents for a multitude of therapeutic targets. islandarchives.ca The 2H-chromene framework is a key element in numerous medicines and natural products, underscoring its importance in the development of new therapeutic molecules. researchgate.netmsu.edu

Overview of Pharmacological Potential of Coumarin Derivatives

Coumarin derivatives are renowned for their broad and diverse pharmacological profiles. rsc.orgacs.orgnih.gov These compounds have been extensively investigated and have shown potential in treating a wide array of conditions. researchgate.netmdpi.com The biological activities are highly dependent on the nature and position of substituents on the benzopyrone ring system. rsc.orgnih.gov

A summary of the well-documented pharmacological activities of coumarin derivatives includes:

Anticancer Activity: Many coumarin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, lung, colon, and leukemia. nih.govresearchgate.net They can induce apoptosis, inhibit tumor growth, and interfere with cell cycle progression. researchgate.net

Antimicrobial and Antiviral Effects: Coumarins have shown efficacy against a range of pathogens. acs.orgmdpi.com This includes antibacterial activity against both Gram-positive and Gram-negative bacteria, antifungal properties, and antiviral activity against viruses such as HIV and influenza. acs.orgnih.gov

Anti-inflammatory Properties: Certain derivatives exhibit potent anti-inflammatory effects by modulating inflammatory pathways and inhibiting the production of pro-inflammatory mediators. researchgate.net

Antioxidant Capabilities: The phenolic nature of many coumarin derivatives allows them to act as effective antioxidants, scavenging free radicals and protecting against oxidative stress-related damage. researchgate.net

Neuroprotective Effects: Research has highlighted the potential of coumarins in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net They can exert their effects through mechanisms such as the inhibition of acetylcholinesterase and modulation of β-amyloid aggregation. researchgate.net

Anticoagulant Activity: The most famous example is warfarin, a 4-hydroxycoumarin (B602359) derivative, which functions as a vitamin K antagonist and is widely used to prevent blood clots. nih.gov

The wide spectrum of biological activities makes the coumarin scaffold a continuously attractive starting point for the design and development of new drugs. acs.orgmdpi.com

Specific Focus on 7-(Benzyloxy)-6-chloro-4-phenyl-2H-chromen-2-one: Research Rationale and Scope

The specific compound This compound incorporates several structural features that suggest potential for biological activity based on structure-activity relationships of related molecules.

The 4-phenyl substitution is common in coumarins with anticancer and anti-inflammatory properties.

The 6-chloro substitution can enhance the lipophilicity and electronic properties of the molecule, potentially increasing its potency or altering its target selectivity. Halogen substitutions are a common strategy in medicinal chemistry to improve pharmacological profiles.

The 7-(benzyloxy) group is a protected hydroxyl group. In many biologically active coumarins, a hydroxyl group at the 7-position is crucial. The benzyloxy group could serve as a prodrug feature, being cleaved in vivo to release the active 7-hydroxy compound, or it could confer its own unique binding properties.

A hypothetical research rationale for synthesizing and studying this specific compound would be to explore how the combination of these substituents modulates the known pharmacological activities of the 4-phenyl-coumarin scaffold. The scope of such research would typically involve:

Chemical Synthesis: Development of a synthetic route to produce the target compound.

Structural Characterization: Confirmation of the chemical structure using techniques like NMR and mass spectrometry.

Biological Screening: In vitro testing against a panel of biological targets (e.g., cancer cell lines, enzymes, microbial strains) to identify any significant activity.

Mechanism of Action Studies: For any identified activity, further experiments to determine how the compound exerts its biological effect at a molecular level.

As of now, such specific studies for this compound have not been published in accessible scientific literature.

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are considered logical.

Pathway A: The most common approach involves disconnecting the coumarin core itself, typically via a Pechmann condensation logic. This involves breaking the C-O and C-C bonds of the pyrone ring. This pathway identifies a substituted phenol (B47542) and a β-ketoester as the key precursors.

Disconnection 1 (C4-C4a and C1-O bonds): This disconnection, characteristic of the Pechmann reaction, breaks the heterocyclic ring to reveal 4-chloro-5-(benzyloxy)phenol and ethyl benzoylacetate. The former precursor is not readily available, making this direct approach less practical.

Pathway B: A more feasible and widely adopted strategy involves a late-stage functionalization. The C-O ether bond of the benzyloxy group is disconnected first.

Disconnection 1 (C7-O-Benzyl bond): A Williamson ether synthesis disconnection points to benzyl (B1604629) bromide (or chloride) and the intermediate scaffold, 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one .

Disconnection 2 (Coumarin Core): The intermediate, 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one, can then be disconnected via the Pechmann condensation pathway. This leads to two readily available precursors: 4-chlororesorcinol and ethyl benzoylacetate .

This second pathway is generally preferred as it utilizes more common starting materials and builds the complexity in a stepwise, controllable manner.

Identified Precursors:

4-Chlororesorcinol

Ethyl benzoylacetate

Benzyl chloride or Benzyl bromide

Classical Synthetic Approaches for the Chromen-2-one Core

The synthesis of the chromen-2-one (coumarin) scaffold is well-established, with several named reactions forming the cornerstone of classical approaches. These methods are versatile for creating a wide array of coumarin derivatives. samipubco.comresearchgate.net

Pechmann Condensation: This is one of the most widely used methods for synthesizing coumarins. rsc.org It involves the condensation of a phenol with a β-ketoester under acidic conditions. wikipedia.org The reaction is typically catalyzed by strong acids like sulfuric acid, although various Lewis acids and solid acid catalysts have also been developed to improve yields and simplify conditions. nih.govnih.govarkat-usa.org The mechanism begins with a transesterification followed by an intramolecular electrophilic attack of the activated carbonyl on the aromatic ring. wikipedia.org

Perkin Reaction: The Perkin reaction provides a route to α,β-unsaturated carboxylic acids and was historically used for the synthesis of coumarin itself. organicreactions.orgsciforum.net The process involves the condensation of a salicylaldehyde (B1680747) derivative with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding carboxylic acid (e.g., sodium acetate). organicreactions.orggoogle.com The reaction proceeds through an intramolecular condensation of an O-acetyl salicylaldehyde intermediate. sciforum.net

Knoevenagel Condensation: This method involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or an organocatalyst like L-proline. rsc.orgbiomedres.ussapub.org This reaction is highly efficient for producing coumarins substituted at the 3-position. biomedres.usnih.gov

Table 1: Comparison of Classical Synthetic Approaches for the Chromen-2-one Core

| Reaction Name | Precursors | Catalyst/Conditions | Typical Substitution Pattern |

| Pechmann Condensation | Phenol + β-Ketoester | Strong Acid (e.g., H₂SO₄, ZnCl₂) | Substituted at C4 position |

| Perkin Reaction | Salicylaldehyde + Acid Anhydride | Weak Base (e.g., Sodium Acetate) | Often unsubstituted at C3 and C4 |

| Knoevenagel Condensation | Salicylaldehyde + Active Methylene Compound | Weak Base (e.g., Piperidine) | Substituted at C3 position |

Advanced Synthetic Protocols for this compound

The synthesis of the specifically substituted target molecule often requires a combination of classical methods with modern modifications to achieve high yields and purity.

Following the preferred retrosynthetic pathway (Pathway B), the synthesis begins with the formation of the 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one intermediate. This is achieved via a Pechmann condensation.

Reaction: 4-Chlororesorcinol is reacted with ethyl benzoylacetate.

Catalyst: A strong Brønsted acid, such as concentrated sulfuric acid or sulfamic acid, is typically used to promote the reaction. arkat-usa.org Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can also be employed.

Conditions: The reaction mixture is typically heated to facilitate cyclization and dehydration, yielding the desired coumarin core.

This step effectively establishes the chloro and phenyl substituents at the C6 and C4 positions, respectively, while providing a hydroxyl group at C7 for further functionalization.

With the 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one intermediate in hand, the final step is the introduction of the benzyl group at the 7-position via an alkylation reaction. This is a classic example of the Williamson ether synthesis.

Reaction: The phenolic hydroxyl group of the coumarin intermediate is deprotonated with a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to form a phenoxide ion.

Reagent: The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide like benzyl bromide or benzyl chloride.

Solvent: The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972), acetonitrile (ACN), or dimethylformamide (DMF), to facilitate the Sₙ2 reaction.

This two-step sequence, combining a Pechmann condensation with a subsequent Williamson ether synthesis, represents an efficient and high-yielding route to the target compound, this compound. A similar strategy has been successfully employed for the synthesis of other 7-alkoxy-coumarin derivatives. nih.gov

Table 2: Representative Conditions for Williamson Ether Synthesis on Coumarin Scaffold

| Coumarin Precursor | Alkylating Agent | Base | Solvent | Product |

| 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | Benzyl bromide | K₂CO₃ | Acetone | This compound |

| 7-hydroxy-4-methylcoumarin | 1,2-Dibromoethane | K₂CO₃ | Acetonitrile | 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one nih.gov |

To improve reaction efficiency and align with the principles of green chemistry, classical coumarin syntheses have been adapted using modern techniques.

Microwave-Assisted Synthesis: Both Knoevenagel and Pechmann condensations can be significantly accelerated by using microwave irradiation. rsc.orgaip.org This technique often leads to a dramatic reduction in reaction times—from hours to mere minutes—and can result in higher product yields with fewer side products. samipubco.comaip.org

Green Chemistry Approaches: There is a growing emphasis on replacing hazardous and corrosive acid catalysts with more environmentally benign alternatives. Reusable solid acid catalysts, such as zirconia-based catalysts, sulfonated carbon-coated magnetic nanoparticles, or poly(4-vinylpyridinium) hydrogen sulfate, have been effectively used for Pechmann condensations. rsc.orgnih.gov These catalysts are easily separated from the reaction mixture and can be reused multiple times, reducing waste and environmental impact. Furthermore, performing these reactions under solvent-free conditions, often with ultrasound irradiation, represents another significant green chemistry advancement. rsc.orgnih.gov

Multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants, offer a powerful strategy for rapidly generating libraries of complex molecules and analogs. While a direct MCR for the title compound is not standard, the principles are used to create structurally related coumarins. For example, an efficient one-pot synthesis of coumarin-containing benzamide derivatives has been developed via the condensation of a 5,7-dihydroxycoumarin, a substituted aldehyde, and benzamide, using tungstate sulfuric acid as a recyclable catalyst. nih.gov Such strategies are invaluable for drug discovery and materials science, allowing for the rapid exploration of structure-activity relationships by varying the different components introduced in the one-pot reaction.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-phenyl-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO3/c23-19-11-18-17(16-9-5-2-6-10-16)12-22(24)26-20(18)13-21(19)25-14-15-7-3-1-4-8-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLMULDOPAYSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro and Preclinical Biological Evaluation of 7 Benzyloxy 6 Chloro 4 Phenyl 2h Chromen 2 One and Its Derivatives

Assessment of Anticancer Activity

The coumarin (B35378) nucleus is a foundational structure in the design of new anticancer agents. nih.gov Derivatives of 7-(benzyloxy)-6-chloro-4-phenyl-2H-chromen-2-one have been evaluated for their ability to inhibit cancer cell growth, modulate critical cellular processes, and interact with key enzymatic targets.

Cytotoxicity Profiling Against Various Cancer Cell Lines (e.g., Breast, Colon, Leukemia, General Tumor Cell Lines)

Derivatives bearing the 6-chloro-4-phenylcoumarin scaffold have demonstrated a broad spectrum of cytotoxic activity against a range of human cancer cell lines. One notable derivative, 6-chloro-4-(methoxyphenyl) coumarin, exhibited potent anticancer activity against nine different cancer cell lines, with IC₅₀ values ranging from 75 nmol/L to 1.57 µmol/L. nih.gov This compound was particularly effective against HCT116 colon cancer cells, with an IC₅₀ value of approximately 200 nmol/L. nih.gov Importantly, this derivative showed low cytotoxicity against normal WI-38 human lung fibroblasts (IC₅₀ value of 12.128 µmol/L), suggesting a degree of selectivity for cancer cells. nih.gov

Studies on other related coumarin derivatives have further substantiated the anticancer potential of this chemical class. For instance, various 4,6-substituted coumarin derivatives have shown promising, dose-dependent anticancer activity against several cancer cell lines while exhibiting low toxicity to normal cells. nih.gov Similarly, new benzopyranone derivatives have been found to be cytotoxic against human lung carcinoma (A549) cells. nih.gov The cytotoxic effects of these compounds underscore the importance of the coumarin scaffold in developing new therapeutic agents for various malignancies, including colon, breast, liver, cervical, and leukemia cell lines. nih.govnih.govareeo.ac.ir

Below is an interactive table summarizing the cytotoxic activity of a key derivative, 6-chloro-4-(methoxyphenyl) coumarin, against various cancer cell lines.

Investigation of Antitumour Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer effects of 6-chloro-4-phenylcoumarin derivatives are largely attributed to their ability to induce cell cycle arrest and apoptosis. The derivative 6-chloro-4-(methoxyphenyl) coumarin was found to induce a reversible G2/M phase arrest in HeLa cervical cancer cells in a dose-dependent manner. nih.gov This disruption of the cell cycle progression prevents cancer cells from completing mitosis, ultimately leading to cell death.

In addition to cell cycle arrest, this compound and other related coumarins are potent inducers of apoptosis. nih.govnih.gov In HeLa cells, 6-chloro-4-(methoxyphenyl) coumarin was shown to induce apoptosis in both a dose- and time-dependent manner. nih.gov The mechanism of apoptosis induction by coumarin derivatives often involves the intrinsic mitochondrial pathway. nih.gov Studies on other coumarin compounds have shown that they can alter the expression levels of key apoptosis-related genes, such as increasing the expression of the pro-apoptotic caspase-9 while decreasing the expression of the anti-apoptotic BCL-2. nih.govareeo.ac.ir Caspase-9 is an essential initiator caspase that, once activated, triggers a cascade of downstream executioner caspases, like caspase-3, leading to programmed cell death. nih.gov Furanocoumarin derivatives have also been confirmed to induce apoptosis in human leukemic cell lines. mdpi.com

Enzyme-Targeted Anticancer Modulations (e.g., Aromatase Inhibition, Kinase Inhibition)

The structural features of this compound suggest potential interactions with specific enzyme targets relevant to cancer therapy. Aromatase, a key enzyme in estrogen biosynthesis, is a critical target in hormone-dependent breast cancer. dongguk.edu While not a coumarin, the structurally similar 7-benzyloxy 2-(4′-pyridylmethyl)thio isoflavone (B191592) has been identified as a potential aromatase inhibitor, with derivatives demonstrating IC₅₀ values in the nanomolar range. dongguk.eduresearchgate.net These isoflavones compete with the natural substrate, androstenedione, and can suppress aromatase activity in breast cancer cell lines like SK-BR-3. dongguk.edu This suggests that the 7-benzyloxy group may play a role in binding to the active site of the aromatase enzyme, a feature present in the target coumarin compound.

Protein kinases are another important class of enzymes that are often dysregulated in cancer, controlling cellular processes like growth, proliferation, and apoptosis. nih.gov The development of small-molecule kinase inhibitors is a major focus of modern oncology research. While specific studies on the kinase inhibitory activity of this compound are not extensively documented in the available literature, the broader class of coumarins has been investigated for such properties. nih.gov For example, some coumarin derivatives have been found to inhibit kinases involved in cell signaling pathways that are crucial for tumor growth and survival. nih.gov The potential for the 6-chloro-4-phenylcoumarin scaffold to serve as a basis for kinase inhibitor development remains an area of active investigation.

Evaluation of Antimicrobial Properties

Coumarin derivatives are recognized for their broad-spectrum antimicrobial activities. arabjchem.org Modifications on the coumarin ring, such as the introduction of chloro and benzyloxy groups, can significantly influence their efficacy against various pathogenic microbes.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives synthesized from chloro-substituted hydroxy-coumarins have shown notable antibacterial activity. Research on compounds derived from 7-Chloro-4-hydroxy-chromen-2-one demonstrated both bacteriostatic and bactericidal effects against a panel of bacteria that included the Gram-positive strains Staphylococcus aureus and Bacillus cereus, and the Gram-negative strain Escherichia coli. researchgate.net

The activity of these compounds is often influenced by the specific substitutions on the coumarin ring. For example, the presence of a halogen group on the phenyl ring of the coumarin nucleus has been reported to have a notable effect on antibacterial action. arkajainuniversity.ac.in Studies on a range of coumarin derivatives confirm their ability to damage bacterial cell membranes, with some reports suggesting particularly strong activity against Gram-negative bacteria. nih.gov

The table below presents the antibacterial activity of derivatives of 7-Chloro-4-hydroxy-chromen-2-one.

Antifungal Efficacy

The coumarin scaffold is also a promising basis for the development of new antifungal agents. Various derivatives have been tested against pathogenic fungi, showing significant efficacy. For instance, newly synthesized coumarins have demonstrated good activity against fungal species such as Aspergillus niger and Candida albicans when compared to the standard antifungal drug fluconazole. nih.gov

A structurally related compound, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, has been shown to inhibit both mycelial growth and the germination of conidia in Aspergillus species. nih.gov Its mode of action appears to involve disruption of the fungal cell wall. nih.gov Further studies on other derivatives of 2-phenyl-chromen-4-one have also confirmed their activity against various plant mold fungi. researchgate.net These findings highlight the potential of the substituted coumarin framework in combating fungal infections.

Anti-inflammatory Efficacy Studies

The anti-inflammatory potential of novel compounds is a significant area of research, aiming to identify new therapeutic agents for various inflammatory conditions. The evaluation typically involves both in vitro and in vivo models to understand the compound's mechanism of action and its efficacy in a biological system.

Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are key mediators in the inflammatory pathway. They are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory molecules. The inhibitory activity of a compound against these enzymes is a common in vitro method to assess its anti-inflammatory potential. Non-steroidal anti-inflammatory drugs (NSAIDs) are a well-known class of drugs that exert their effects by inhibiting COX enzymes. Selective inhibition of COX-2 is often a desirable characteristic for new anti-inflammatory agents to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Studies on various coumarin derivatives have shown that they can exhibit inhibitory activity against COX enzymes. However, without specific experimental data for this compound, it is not possible to present its specific IC50 values or its selectivity for COX-1 versus COX-2.

The carrageenan-induced paw edema model in rodents is a widely used and well-established in vivo assay to screen for acute anti-inflammatory activity. Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce the extent of this swelling over a period of time, compared to a control group, is a measure of its anti-inflammatory efficacy. This model helps in understanding the potential of a compound to be effective against the physiological manifestations of inflammation.

While many coumarin derivatives have been evaluated using this model, no published results were found specifically for this compound. Therefore, data on its percentage of edema inhibition at various doses cannot be provided.

Antioxidant Capacity Assessments

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants are substances that can prevent or slow down damage to cells caused by free radicals. The evaluation of a compound's antioxidant capacity is crucial in the discovery of new therapeutic agents.

Several in vitro assays are commonly used to determine the free radical scavenging ability of a compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to these stable colored radicals, leading to a measurable color change. The hydroxyl radical is one of the most reactive and damaging ROS, and assays to measure a compound's ability to scavenge it are also important indicators of antioxidant potential.

The antioxidant activity of various coumarin derivatives has been documented, often attributed to the presence of hydroxyl groups on the coumarin scaffold. Without specific studies on this compound, its efficacy in these assays remains unknown.

Transition metals, such as iron and copper, can catalyze the formation of highly reactive free radicals through Fenton and Haber-Weiss reactions. Compounds that can chelate these metal ions can prevent this radical formation, thereby acting as antioxidants. The reducing power of a compound is another measure of its potential antioxidant activity, as it indicates its ability to donate electrons.

Although some coumarins have been shown to possess metal-chelating and reducing power properties, no such data is available for this compound.

The superoxide (B77818) anion radical is a primary ROS generated in biological systems. It can lead to the formation of other more potent ROS. Assays that measure the ability of a compound to scavenge the superoxide anion are therefore valuable in assessing its antioxidant profile.

The structure of coumarin derivatives can influence their superoxide scavenging activity. However, in the absence of specific research on this compound, its capacity to scavenge this radical cannot be reported.

Enzyme Inhibition Studies (Beyond Cancer-Related Enzymes)

The coumarin scaffold, a key component of this compound, is recognized for its ability to interact with a variety of enzymes. This section details the inhibitory effects of this compound and its derivatives on several key enzyme systems outside of oncology.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of neurotransmission. Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. Research has shown that various coumarin derivatives exhibit inhibitory activity against these enzymes.

Derivatives of 7-hydroxycoumarin have been synthesized and evaluated as cholinesterase inhibitors, with many showing significant activity against both AChE and BChE. nih.govijpsr.com For instance, a series of 7-hydroxycoumarin derivatives linked to different amines via an amidic linker demonstrated notable inhibitory potential. nih.govijpsr.com The coumarin nucleus, particularly when substituted at the 3, 4, and 7 positions, has been a focus for developing potent cholinesterase inhibitors. ijpsr.com Some N1-(coumarin-7-yl) derivatives have shown moderate inhibitory activity against AChE and remarkable activity against BChE. nih.gov

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin | Acetylcholinesterase (AChE) | 1.6 μM | nih.gov |

| N1-(coumarin-7-yl) derivatives | Acetylcholinesterase (AChE) | 42.5 ± 2.68 to 442 ± 3.30 μM | nih.gov |

| N1-(coumarin-7-yl) derivatives | Butyrylcholinesterase (BChE) | 2.0 ± 1.4 nM to 442 ± 3.30 μM | nih.gov |

Monoamine Oxidase Inhibition (e.g., MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for neurodegenerative diseases and depression. nih.govnih.gov The coumarin scaffold has been identified as a promising framework for the development of MAO inhibitors. nih.gov

Studies have indicated that the presence of a benzyloxy group at the C-7 position of the coumarin ring enhances MAO-B inhibition compared to other substituents like diethylamino, hydroxyl, and methoxy (B1213986) groups. nih.govnih.gov Furthermore, the nature of the substituent at the C-3 and C-7 positions can influence the specificity and selectivity of MAO inhibition. nih.gov For instance, 3-phenyl substitution in coumarin derivatives has been shown to significantly enhance MAO-B inhibition. nih.gov Benzyloxy-substituted small molecules are recognized as highly potent MAO-B inhibitors and have been investigated for their neuroprotective effects. nih.gov

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |

| 7-Benzyloxy substituted coumarins | MAO-B | Generally show enhanced inhibitory activity. | nih.govnih.gov |

| 3-Phenyl substituted coumarins | MAO-B | Significantly enhanced inhibitory activity. | nih.gov |

| 4-Phenyl substituted coumarins | MAO-A | More effective for MAO-A inhibition. | nih.gov |

| Isatin-based benzyloxybenzaldehyde derivatives | MAO-B | Showed more profound inhibition against MAO-B than MAO-A. |

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes that play a role in the inflammatory process through the metabolism of fatty acids. researchgate.netmedjrf.com Coumarin derivatives have been investigated as potential LOX inhibitors. nih.govresearchgate.netmedjrf.com

Among a series of synthesized coumarin derivatives, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was identified as the most potent inhibitor of soybean LOX-3, with an inhibition of 96.6%. researchgate.netmedjrf.combenthamdirect.com This suggests that the presence of a benzoyl group at the 3-position and a benzyloxy group at the 7-position of the coumarin core are important structural features for high lipoxygenase inhibitory activity. researchgate.netbenthamdirect.com

| Compound/Derivative | Target Enzyme | Inhibition Percentage | Reference |

| 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | 96.6% | researchgate.netmedjrf.combenthamdirect.com |

Other Pharmacological Explorations

Beyond enzyme inhibition, the pharmacological profile of this compound and its analogs extends to other areas of potential therapeutic interest.

Antinociceptive Effects

Antinociceptive agents are substances that reduce the sensitivity to painful stimuli. Coumarin derivatives have been explored for their potential analgesic properties. nih.gov While direct studies on this compound are limited, research on related compounds provides some insights. For example, 4-hydroxycoumarin (B602359) has demonstrated significant antinociceptive and anti-inflammatory effects in animal models. nih.govmdpi.com A series of new coumarins bearing substituted 3,4-dihydro-2H-benzothiazines have also been described as potential analgesic agents. nih.gov

Antiepileptic Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. While a wide range of coumarin derivatives have been investigated for their anticonvulsant properties, there is currently no specific research available on the antiepileptic activity of this compound. nih.gov

However, the broader class of chromen-2-one (coumarin) derivatives has been a subject of interest in the search for new antiepileptic agents. ijpsr.com Studies on various coumarin analogs have shown that the coumarin nucleus can serve as a scaffold for anticonvulsant activity, and the nature of substitutions on this core structure plays a crucial role in modulating this activity. nih.gov For instance, some chalcone (B49325) derivatives containing a coumarin moiety have exhibited anticonvulsant effects in animal models. benthamdirect.com A review of synthetic and natural coumarins highlights their potential as a structural moiety for the treatment of epilepsy. nih.gov Further research is needed to determine if this compound or its close derivatives possess any anticonvulsant properties.

Structure Activity Relationship Sar and Mechanistic Elucidation of 7 Benzyloxy 6 Chloro 4 Phenyl 2h Chromen 2 One Analogs

Impact of Substituents on Biological Potency and Selectivity

The biological activity of chromen-2-one derivatives can be finely tuned by strategic modifications at various positions of the core structure. These substitutions influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

Substitutions on the benzene ring of the chromen-2-one scaffold are crucial determinants of biological activity.

Position C4: The substitution at the C4 position significantly impacts the pharmacological profile. While the parent compound features a phenyl group, other substitutions can modulate activity. For instance, replacing the phenyl group with smaller alkyl groups or other aromatic systems can alter the binding affinity to specific enzymes or receptors. The planarity of the coumarin (B35378) system is affected by the C4 substituent, which can influence stacking interactions with biological macromolecules. mdpi.com

Position C6: The C6 position is frequently substituted to enhance biological effects. Introduction of a nitro group at C6 has been shown to be important for cytotoxic activity. mdpi.com In a series of benzylsulfone coumarin derivatives, compounds with a nitro group at C6 displayed superior anticancer activities compared to those with a bromine atom or no substitution. mdpi.com Similarly, halogenation at this position, such as with chlorine in the parent compound or with bromine and iodine, has been found to confer potent antiproliferative effects. researchgate.net Specifically, 6,8-dibromo and 6,8-diiodo coumarin derivatives have demonstrated significant antiproliferative activity in thyroid cancer cells. researchgate.net

Position C7: The C7 position, bearing the benzyloxy group in the title compound, is a key site for modification. The presence of a hydroxyl or an alkoxy group at C7 is common in many biologically active coumarins. O-substituted derivatives at this position have been synthesized and evaluated for enzyme inhibition, indicating the importance of this site for interaction with biological targets. researchgate.net The nature of the substituent can influence properties like solubility and the ability to form hydrogen bonds.

Position C8: Substitution at the C8 position can also lead to potent biological activity. For example, the introduction of a carbamate group at the C8 position of a chromene fused with a pyridine ring resulted in the most effective compound in a series targeting cell proliferation. caribjscitech.com Nitration at the C8 position is another modification that has been explored to generate biologically active isomers. chemmethod.comchemmethod.com Furthermore, combined substitution at C6 and C8 with halogens has proven to be a successful strategy for enhancing antiproliferative activity. researchgate.net

Table 1: Influence of C6 and C8 Substituents on Antiproliferative Activity This is an interactive table. Select the headers to sort the data.

| Compound | C6-Substituent | C8-Substituent | Observed Activity |

|---|---|---|---|

| Derivative A mdpi.com | -NO₂ | -H | High Cytotoxicity |

| Derivative B mdpi.com | -Br | -H | Moderate Cytotoxicity |

| Derivative C researchgate.net | -Br | -Br | High Antiproliferative Effect |

| Derivative D researchgate.net | -I | -I | High Antiproliferative Effect |

| Derivative E chemmethod.comchemmethod.com | -H | -NO₂ | Biologically Active |

The benzyloxy group at C7 and the phenyl group at C4 are defining features of the title compound, and both play a significant role in its biological profile.

The benzyloxy moiety is crucial for certain biological activities. Studies on related chromone derivatives have shown that benzyloxy groups are essential for human monoamine oxidase B (hMAO-B) inhibitory activity. researchgate.net The lipophilic nature of the benzyl (B1604629) group can enhance membrane permeability and facilitate entry into cells. Furthermore, the ether linkage provides a degree of conformational flexibility, allowing the molecule to adapt to the topology of a binding site. In a study of 2-phenyl-4H-chromen-4-one derivatives, a 3-(benzyloxy) substituent was found in a potent and selective COX-2 inhibitor, highlighting the favorable contribution of this group. nih.govmdpi.com

The phenyl substitution at the C4 position is a common feature in many bioactive coumarins. nih.gov This aromatic ring can engage in various non-covalent interactions, including π–π stacking and hydrophobic interactions, with amino acid residues in the active sites of target proteins. mdpi.com The orientation of this phenyl ring relative to the coumarin plane is a key determinant for biological activity. Modifications to this phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can further modulate the compound's potency and selectivity.

Incorporating heterocyclic rings into the coumarin scaffold is a widely used strategy to generate novel analogs with diverse and enhanced biological activities. researchgate.net These hybrid molecules often exhibit improved potency and a broader spectrum of action.

Attaching heterocyclic moieties, such as triazoles, to the C7-hydroxyl group of a 4-phenylcoumarin (B95950) core via an ether linkage has been shown to produce compounds with potent antitumor activity. nih.gov Specifically, a 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one derivative was identified as a particularly active cytotoxic agent. nih.gov

Other heterocyclic systems introduced at various positions of the coumarin core include:

Thiazoles and 1,3,4-Thiadiazoles: These have been incorporated to create compounds with significant antitumor properties. nih.gov

Pyrazoles, Pyridines, and Thiophenes: Substitution with these rings at the C3 position has yielded compounds with notable anticancer activity. mdpi.com

Fused Heterocycles: The synthesis of coumarins fused with systems like pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, and imidazo[1,2-a]pyrimidine has led to new classes of potential antiproliferative agents. nih.gov Coumarin-benzimidazole hybrids have also been developed as anti-inflammatory agents. nih.gov

Table 2: Biological Activity of Coumarin-Heterocycle Hybrids This is an interactive table. Select the headers to sort the data.

| Heterocyclic Moiety | Position of Attachment | Primary Biological Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazole | C7 | Antitumor | nih.gov |

| Thiazole | C3 | Anticancer | mdpi.com |

| 1,3,4-Thiadiazole | Not Specified | Antitumor | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Fused | Antitumor | nih.gov |

| Benzimidazole | C3 | Anti-inflammatory | nih.gov |

Identification of Molecular Targets and Signaling Pathways

Elucidating the molecular targets and the cellular pathways affected by 7-(benzyloxy)-6-chloro-4-phenyl-2H-chromen-2-one and its analogs is essential for understanding their mechanism of action. Research has pointed towards interactions with specific enzymes and interventions in key cellular signaling cascades.

Coumarin derivatives are known to inhibit a variety of enzymes. Molecular docking and structural studies have provided detailed pictures of how these compounds interact with enzyme active sites.

Cyclooxygenase (COX): Analogs such as 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one have been identified as potent and selective COX-2 inhibitors. nih.govmdpi.com Docking studies revealed that the methylsulfonyl group on the phenyl ring fits into a secondary pocket of the COX-2 active site, interacting with residues like Arg513, Val523, and His90. The carbonyl group of the chromene core can form interactions with Ser530. nih.govmdpi.com

Carbonic Anhydrase (CA): Certain 3-substituted coumarin derivatives act as selective inhibitors of human carbonic anhydrase IX and XII. nih.gov Docking poses show hydrogen bonding interactions with residues such as Gln224, Thr332, and Thr333, which stabilize the binding of the inhibitor in the active site. nih.gov

Cholinesterases and Monoamine Oxidase B (MAO-B): 7-Benzyloxy-2H-chromen-2-one derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and MAO-B, which are key targets in neurodegenerative diseases. researchgate.net The benzyloxy group has been identified as a critical feature for potent MAO-B inhibition. researchgate.net

The mechanism of inhibition often involves the disassembly of the enzyme's active site required for one catalytic step and the stabilization of a conformation required for another, effectively stalling the enzymatic cycle. nih.gov This active site remodeling is a key feature of how some inhibitors modulate enzyme function. nih.govnih.gov

Beyond direct enzyme inhibition, coumarin analogs intervene in various cellular signaling pathways, often leading to antiproliferative or anti-inflammatory effects.

Cell Cycle Arrest and Apoptosis: A notable mechanism of anticancer activity is the induction of cell cycle arrest and apoptosis. For example, a 1,2,4-triazole derivative of 7-hydroxy-4-phenylcoumarin was found to arrest cancer cells in the G2/M phase of the cell cycle and subsequently induce programmed cell death (apoptosis). nih.gov

NF-κB and Proinflammatory Cytokine Downregulation: Coumarins have demonstrated significant anti-inflammatory properties. The compound 8-methoxy-chromen-2-one was shown to alleviate collagen-induced arthritis by down-regulating the transcription factor NF-κB. nih.gov This, in turn, leads to a reduction in the plasma levels of proinflammatory cytokines, including TNF-α, IL-1β, and IL-6, as well as a decrease in nitric oxide production. nih.gov

Protein Kinase Inhibition: Some coumarins, like daphnetin, can inhibit various protein kinases, including tyrosine kinase, epidermal growth factor receptor (EGFR) kinase, and protein kinase C. nih.gov These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their inhibition is a key strategy in cancer therapy.

The ability of coumarin derivatives to modulate these fundamental cellular processes underscores their potential as therapeutic agents for a range of diseases, from cancer to inflammatory disorders. researchgate.net

Conformational Analysis and Stereochemical Considerations in Bioactivity

The conformation of 4-phenylcoumarin derivatives is significantly influenced by the rotation of the phenyl group at the C-4 position relative to the coumarin ring. Studies on analogous compounds, such as 7,8-diacetoxy-4-phenylcoumarin, have indicated that the phenyl ring typically adopts an out-of-plane configuration with respect to the coumarin scaffold. nih.gov This non-planar arrangement is a key factor in the molecule's interaction with enzymes and receptors. The degree of this rotation, or the dihedral angle between the two ring systems, can be affected by the nature and size of the substituents on both the phenyl and the coumarin rings. For instance, bulky substituents on the phenyl ring or adjacent positions on the coumarin core can create steric hindrance, further influencing the preferred rotational conformation.

In the case of this compound, the benzyloxy group at the C-7 position and the chloro group at the C-6 position can impact the electronic properties and potentially the conformation of the coumarin ring system. However, the most significant conformational flexibility arises from the rotation of the C-4 phenyl group. The energetic barrier to this rotation determines whether stable rotational isomers, or atropisomers, can be isolated. If the steric hindrance caused by substituents is sufficiently large, it can restrict free rotation, leading to chiral atropisomers that may exhibit different biological activities. The general principle of stereochemistry playing a pivotal role in the biological activity of chiral compounds is well-established. nih.govmalariaworld.orgbiomedgrid.com

Computational methods, such as Density Functional Theory (DFT), are often employed to study the geometry and conformational properties of coumarin derivatives. nih.gov These studies can help predict the most stable conformations and calculate the energy barriers for bond rotation, providing insights into the molecule's dynamic behavior and its potential to adopt specific orientations required for biological activity.

While specific stereoisomers of this compound have not been isolated and characterized in the provided context, the potential for atropisomerism due to the restricted rotation of the C4-phenyl bond is an important stereochemical consideration. The differential biological activity of such isomers would underscore the importance of the molecule's three-dimensional structure in its mechanism of action.

Below is a table summarizing the potential influence of key structural features on the conformational and stereochemical aspects of this compound and its analogs.

| Structural Feature | Potential Conformational/Stereochemical Influence | Implication for Bioactivity |

| C-4 Phenyl Group Rotation | Adopts a non-planar (out-of-plane) conformation relative to the coumarin ring. nih.gov | Affects the overall shape of the molecule, influencing its fit into a binding site. |

| Substituents on Phenyl Ring | Can create steric hindrance, potentially restricting rotation and leading to atropisomerism. | Different atropisomers may exhibit distinct biological activities due to varied spatial arrangements. |

| Substituents on Coumarin Ring | Can influence the electronic properties and local geometry of the coumarin core. | May modulate the strength of interactions with biological targets. |

| Bulky Substituents (e.g., at C-3) | Can introduce steric obstacles. | May hinder the molecule's ability to bind effectively to a target site, potentially reducing activity. |

Computational Studies and Molecular Modeling of 7 Benzyloxy 6 Chloro 4 Phenyl 2h Chromen 2 One

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, or ligand, to a protein target.

Molecular docking simulations have been employed to predict how 7-(benzyloxy)-6-chloro-4-phenyl-2H-chromen-2-one and related coumarin (B35378) derivatives bind to various protein targets. These studies are crucial for understanding the compound's mechanism of action at a molecular level. For instance, docking studies with monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neuro-transmitters, have revealed plausible binding modes for coumarin derivatives. uniba.it The benzyloxy group is often predicted to anchor the molecule to the entrance of the enzyme's catalytic site, while other substituents dictate the orientation within the active site. uniba.it

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. Studies on similar coumarin derivatives have shown that specific substitutions on the coumarin scaffold can significantly impact binding affinity. For example, the introduction of a benzyloxy pharmacophore into certain molecular motifs has been shown to result in potent inhibition of MAO-B, with binding energies indicating strong and stable complex formation. nih.govresearchgate.net

| Compound Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Benzyloxy Chalcone (B49325) Analogue B10 | hMAO-B | -74.57 | nih.govresearchgate.net |

| Benzyloxy Chalcone Analogue B15 | hMAO-B | -87.72 | nih.govresearchgate.net |

The stability of the ligand-protein complex is governed by a variety of non-covalent interactions. Molecular docking simulations allow for a detailed analysis of these interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Hydrogen Bonding: The oxygen atoms in the coumarin core and the benzyloxy group of this compound can act as hydrogen bond acceptors, forming interactions with amino acid residues in the active site of a target protein. researchgate.net

Pi-Pi Stacking: The aromatic rings of the coumarin nucleus, the phenyl substituent, and the benzyl (B1604629) group are capable of engaging in pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the protein's binding pocket. nih.govunito.itlibretexts.org These interactions are crucial for the stabilization of the ligand in the active site. nih.govresearchgate.net In related coumarin derivatives, pi-pi stacking has been identified as a key factor for effective binding to enzymes like MAO-B. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent analogues.

Both 2D- and 3D-QSAR models have been developed for various classes of compounds, including those with coumarin and benzyloxy scaffolds. nih.govnih.gov 2D-QSAR models use descriptors calculated from the 2D structure of the molecule, such as molecular weight and logP, while 3D-QSAR models consider the three-dimensional properties of the molecule, such as molecular shape and electrostatic potential. nih.govnih.gov

For benzyloxy-containing compounds, QSAR models have been successfully created using genetic algorithms and multiple linear regression, yielding high correlation coefficients (R²) and predictive abilities (Q²). nih.gov These models help in identifying the key structural features that contribute to the biological activity.

| QSAR Model Type | R² (Correlation Coefficient) | Q²loo (Predictive Ability) | Reference |

|---|---|---|---|

| 2D and 3D Descriptor-Based | 0.9125 | 0.8347 | nih.gov |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a particular biological activity. nih.gov A pharmacophore model can be used to screen large databases of compounds to identify new potential ligands or to guide the design of new molecules with improved activity.

For classes of compounds similar to this compound, pharmacophore models typically include features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. mdpi.comugm.ac.id The benzyloxy group, for example, can contribute to a hydrophobic feature in a pharmacophore model. nih.gov

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations can be used to assess the conformational stability of a ligand when bound to a protein and to understand the dynamic nature of the ligand-protein interactions. biorxiv.org

In Silico ADME Predictions (Drug-likeness and Bioavailability Potential)

A comprehensive search of scientific databases and computational chemistry resources did not yield specific in silico Absorption, Distribution, Metabolism, and Excretion (ADME) data for the compound this compound. Detailed research findings, including predictive data tables for drug-likeness and bioavailability potential, are not publicly available for this specific molecule.

The generation of an accurate in silico ADME profile, which is crucial for assessing a compound's potential as a drug candidate, relies on its calculated physicochemical properties. These properties include:

Molecular Weight (MW): Influences size-dependent absorption and diffusion.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.

Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds in a molecule, impacting membrane permeability.

Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms, which also influences permeability.

Topological Polar Surface Area (TPSA): Predicts the transport properties of drugs.

This information is typically generated using specialized software and is fundamental for evaluating drug-likeness according to established guidelines, such as Lipinski's Rule of Five. Without these foundational computed values for this compound, a scientifically sound analysis of its ADME properties and bioavailability potential cannot be performed.

Therefore, the detailed research findings and data tables requested for this specific subsection cannot be provided.

Conclusion and Future Research Directions

Summary of Key Research Findings for 7-(Benzyloxy)-6-chloro-4-phenyl-2H-chromen-2-one

Direct and extensive research specifically targeting this compound is not widely documented in publicly available literature. However, the broader family of coumarins, particularly those with substitutions at the 4, 6, and 7 positions, has been the subject of considerable investigation. These studies indicate that the biological activity and physicochemical properties of coumarin (B35378) derivatives are heavily influenced by the nature and position of their substituents.

For instance, the 4-phenyl moiety is a common feature in many biologically active coumarins, contributing to their therapeutic potential. Halogen substitutions, such as the chloro group at the 6-position, are known to modulate the electronic properties and bioavailability of molecules, often enhancing their pharmacological effects. Furthermore, ether linkages at the 7-position, in this case a benzyloxy group, have been explored for their role in altering solubility and interaction with biological targets.

| Structural Feature | General Research Findings on Related Coumarins | Potential Implication for this compound |

|---|---|---|

| 4-phenyl group | Associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. | May confer significant therapeutic potential. |

| 6-chloro substituent | Enhances lipophilicity and can influence binding affinity to biological targets. Often leads to increased potency. | Could enhance the compound's biological activity and ability to cross cell membranes. |

| 7-benzyloxy group | Modulates solubility and can be a site for metabolic modification. The nature of the ether group can impact pharmacokinetics. | May influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |

Identification of Gaps in Current Research

The primary and most significant gap in the current body of knowledge is the lack of dedicated studies on this compound. This encompasses a broad spectrum of fundamental research areas that remain unexplored.

Synthesis and Characterization: While general methods for coumarin synthesis exist, specific, optimized protocols for the efficient and high-yield production of this compound are not readily available. Detailed characterization of its physicochemical properties is also lacking.

Biological Screening: There is a clear absence of comprehensive screening of its biological activities. Its potential as an anticancer, antimicrobial, anti-inflammatory, or antioxidant agent has not been systematically evaluated.

Mechanism of Action: Without established biological activity, the underlying molecular mechanisms of action remain entirely unknown.

Structure-Activity Relationship (SAR) Studies: No SAR studies have been conducted to understand how modifications to its structure would impact its biological effects.

Proposed Strategies for Further Derivatization and Optimization

To explore the full potential of the this compound scaffold, a systematic approach to derivatization and optimization is proposed. These strategies aim to modulate the compound's properties to enhance its potential therapeutic efficacy.

Modification of the 7-Benzyloxy Group: The benzyloxy group can be replaced with other substituted benzyl (B1604629) ethers or different alkyl or aryl ethers to investigate the impact of steric and electronic effects on activity. Introducing polar functional groups to this moiety could improve aqueous solubility.

Substitution on the 4-Phenyl Ring: The phenyl ring at the 4-position is a prime site for introducing a variety of substituents (e.g., hydroxyl, methoxy (B1213986), nitro, amino groups) to explore electronic and steric influences on biological activity.

Variation of the Halogen at the 6-Position: Replacing the chloro group with other halogens like fluorine, bromine, or iodine could fine-tune the electronic nature and lipophilicity of the molecule.

Introduction of Other Functional Groups: The coumarin scaffold itself can be further functionalized at available positions to create novel derivatives with potentially enhanced properties.

Emerging Applications and Translational Potential

Given the wide range of biological activities reported for similarly substituted coumarins, this compound holds considerable translational potential in several areas:

Oncology: Many 4-phenylcoumarin (B95950) derivatives have demonstrated potent anticancer activity. Future research could explore the cytotoxicity of this compound against various cancer cell lines and its potential as a lead compound for novel anticancer agents.

Infectious Diseases: The coumarin nucleus is a well-established scaffold for the development of antibacterial and antifungal agents. This compound could be screened for its efficacy against a panel of pathogenic microorganisms.

Neurodegenerative Diseases: Some coumarin derivatives have shown neuroprotective effects. Investigating the potential of this compound to inhibit enzymes or pathways implicated in diseases like Alzheimer's or Parkinson's could be a fruitful avenue of research.

Fluorescent Probes: The inherent fluorescence of the coumarin core suggests potential applications in bio-imaging and as molecular sensors, which could be enhanced through appropriate derivatization.

Methodological Advancements in Chromen-2-one Research

Recent years have seen significant progress in the methodologies for synthesizing and studying coumarin derivatives. researchgate.netnih.gov These advancements can be leveraged to accelerate research on this compound.

Modern Synthetic Techniques: The application of microwave-assisted organic synthesis (MAOS), ultrasound-assisted synthesis, and flow chemistry can lead to more efficient, rapid, and environmentally friendly synthetic routes. researchgate.net

High-Throughput Screening (HTS): HTS technologies can be employed for the rapid biological evaluation of a library of derivatives, accelerating the discovery of lead compounds.

Computational Modeling: In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can aid in the rational design of new derivatives with improved activity and selectivity, and help in elucidating potential mechanisms of action.

Q & A

Q. What synthetic methodologies are employed for the preparation of 7-(benzyloxy)-6-chloro-4-phenyl-2H-chromen-2-one, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions starting with substituted phenols and chromenone precursors. For example, FeCl₃-catalyzed one-pot reactions in tetrahydrofuran (THF) have been used for analogous compounds, yielding derivatives via cyclization and substitution . Key parameters include:

- Catalyst selection : Lewis acids like FeCl₃ enhance electrophilic substitution.

- Temperature control : Reactions often proceed at 5–10°C to avoid side products .

- Purification : Recrystallization from ethanol or DMF is standard for isolating pure crystals .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Characterization relies on:

Q. What crystallographic data are available for this compound or its analogs?

X-ray diffraction studies on similar chromenones reveal:

- Puckering parameters : The pyran ring adopts a distorted envelope conformation (e.g., Q = 0.4973 Å, θ = 122.19°) .

- Intermolecular interactions : Weak C–H···O hydrogen bonds and C–H···π stacking stabilize crystal packing .

- Dihedral angles : The benzyloxy and phenyl substituents exhibit dihedral angles ~65° relative to the chromenone core .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or electronic properties of this compound?

Density functional theory (DFT) and molecular docking are used to:

- Optimize geometry : Compare calculated bond lengths/angles with experimental X-ray data .

- Predict reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites .

- Biological targeting : Docking studies with enzymes (e.g., mycobacterial targets) assess binding affinities .

Q. How can contradictions in reported biological activity data for chromenone derivatives be resolved?

Discrepancies may arise from:

- Structural analogs : Minor substituent changes (e.g., methoxy vs. chloro) alter bioactivity .

- Assay variability : Standardize cytotoxicity models (e.g., MTT assays) and cell lines for comparability .

- Solubility factors : DMSO stock solutions may precipitate in aqueous media, affecting dose-response curves .

Q. What strategies improve the yield of this compound during synthesis?

- Catalyst optimization : Screen alternative Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to enhance cyclization efficiency .

- Stepwise functionalization : Introduce the benzyloxy group before chlorination to reduce steric hindrance .

- Reaction monitoring : Use TLC or HPLC to track intermediates and optimize reaction times .

Q. How does the electronic nature of substituents influence the chromenone’s UV-Vis absorption?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.